(+)-Carnegine

Description

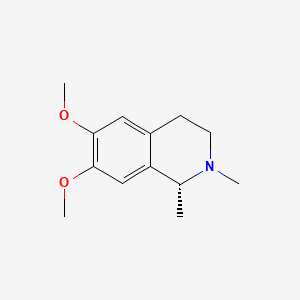

Structure

3D Structure

Properties

CAS No. |

51745-28-9 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |

InChI Key |

HRSIPKSSEVRSPG-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Carnegine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid, is a natural product found predominantly in certain species of the Cactaceae family. This document provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction, isolation, and purification. It includes a compilation of its physicochemical and spectroscopic data, and a summary of its known biological activity, focusing on its role as a monoamine oxidase A (MAO-A) inhibitor. Experimental protocols are outlined to guide researchers in the isolation of this compound for further study and potential therapeutic development.

Natural Sources of this compound

This compound is primarily found in the tissues of the giant Saguaro cactus (Carnegiea gigantea), a prominent species of the Sonoran Desert in North America.[1][2] It is one of several tetrahydroisoquinoline alkaloids present in this cactus, co-occurring with compounds such as salsolidine and gigantine.[3] Another notable source of carnegine is the cactus Pachycereus pringlei.[4] The concentration of these alkaloids can vary depending on the age of the plant, the specific part of the plant being analyzed, and the environmental conditions in which the cactus grows.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its successful isolation and characterization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | [5] |

| Molecular Weight | 221.30 g/mol | [5] |

| Appearance | Viscous liquid | [5] |

| Solubility | Soluble in ether, alcohol, and chloroform. | [5] |

| Boiling Point | Distills at 170°C (at 1 mm Hg) | [5] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 5: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Interpretation |

| 221 | ~30 | Molecular Ion [M]⁺ |

| 206 | 100 | [M-CH₃]⁺ (Base Peak) |

| 190 | ~10 | |

| 178 | ~5 | |

| 163 | ~8 | |

| 148 | ~12 | |

| 133 | ~8 | |

| 117 | ~7 | |

| 91 | ~10 | |

| 77 | ~8 | |

| Data obtained from NIST Mass Spectrometry Data Center.[6] |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that includes extraction of total alkaloids, followed by chromatographic separation to isolate the target compound. The following is a generalized protocol based on established methods for alkaloid extraction from cacti.

Extraction of Total Alkaloids from Carnegiea gigantea

This procedure outlines a standard acid-base extraction method to obtain a crude alkaloid mixture from the cactus material.

Materials and Reagents:

-

Fresh or dried Carnegiea gigantea tissue

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 2M

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

pH meter or pH paper

-

Separatory funnel

Procedure:

-

Preparation of Plant Material: Cut fresh cactus tissue into small pieces or grind dried material into a coarse powder.

-

Maceration: Macerate the plant material in methanol at room temperature for 24-48 hours. This step is repeated three times to ensure exhaustive extraction of the alkaloids.

-

Filtration and Concentration: Filter the combined methanolic extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acidification: Dissolve the crude extract in 1M HCl. This converts the alkaloids into their water-soluble salt forms.

-

Defatting: Wash the acidic aqueous solution with dichloromethane or chloroform in a separatory funnel to remove non-alkaloidal, lipid-soluble components. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 10-11 with 2M NaOH. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.

-

Extraction of Free Bases: Extract the basified aqueous solution multiple times with dichloromethane or chloroform. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Chromatographic Separation of this compound

The crude alkaloid extract contains a mixture of compounds, including carnegine, salsolidine, and gigantine. Preparative column chromatography is employed to separate these alkaloids.[3]

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for visualization

-

Fraction collector

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system. The choice of the mobile phase is critical and may require optimization. A common approach is to start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. Collect fractions of the eluate using a fraction collector.

-

Monitoring the Separation: Monitor the separation by performing thin-layer chromatography (TLC) on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp. Fractions containing the same compound (as indicated by their Rf values) are pooled together.

-

Isolation of this compound: Identify the fractions containing this compound based on comparison with a standard or by further spectroscopic analysis. Concentrate the pooled fractions containing the pure compound to obtain isolated this compound.

Biological Activity and Signaling Pathway

This compound is known to be a pharmacologically active compound, with its most significant reported activity being the inhibition of monoamine oxidase A (MAO-A).[4]

MAO-A Inhibition

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, such as the neurotransmitters serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters in the presynaptic neuron and at the synapse. This leads to an increase in their concentration in the synaptic cleft, thereby enhancing neurotransmission. This mechanism of action is shared by a class of antidepressant drugs known as MAOIs.

Signaling Pathway Diagram

The following diagram illustrates the role of this compound in the MAO-A signaling pathway.

Caption: Inhibition of MAO-A by this compound in a presynaptic neuron.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation of this compound. The detailed information on its properties and the outlined experimental protocols serve as a valuable resource for researchers interested in this and other related tetrahydroisoquinoline alkaloids. The elucidation of its role as a MAO-A inhibitor opens avenues for further investigation into its pharmacological potential, particularly in the context of neuroactive drug development. Further research is warranted to refine the isolation procedures to improve yield and purity, and to fully characterize its pharmacological and toxicological profile.

References

The Discovery and History of (+)-Carnegine in Cacti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid first isolated in 1901, is a notable constituent of several cactus species, primarily the iconic Saguaro (Carnegiea gigantea) and the impressive Cardón cactus (Pachycereus pringlei). This document provides a comprehensive technical overview of the discovery, history, and biosynthesis of this compound. It includes a summary of its known concentrations in various cacti, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic pathway. Notably, this compound has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), suggesting potential pharmacological significance.

Introduction: Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering era of natural product chemistry in the early 20th century. The compound was first isolated in 1901, and its chemical structure as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline was firmly established through synthesis in 1929.[1] The naming of its primary source, the Saguaro cactus (Carnegiea gigantea), honors the industrialist and philanthropist Andrew Carnegie, highlighting the historical importance of this plant.

Early research into the chemical constituents of cacti was notably advanced by the work of German pharmacologist Arthur Heffter. While renowned for his isolation of mescaline from peyote in 1897, his broader investigations into cactus alkaloids laid the groundwork for the discovery of numerous compounds, including carnegine. The subsequent synthesis of related alkaloids, such as mescaline by Ernst Späth in 1919, further propelled the field of alkaloid chemistry and provided the chemical tools to understand the structures of these complex molecules.

Quantitative Analysis of this compound in Cacti

While this compound is a known constituent of several cacti, detailed quantitative data across a wide range of species remains somewhat limited in publicly available literature. The primary sources of this alkaloid are Carnegiea gigantea and Pachycereus pringlei. Other tetrahydroisoquinoline alkaloids are also present, often in trace amounts. The concentration of these alkaloids can be influenced by various factors, including the specific part of the plant analyzed, the age of the plant, and the geographic location and growing conditions.

| Cactus Species | Alkaloid | Concentration (% of dry weight) | Reference |

| Carnegiea gigantea | Heliamine | 0.007% | [2] |

| Carnegiea gigantea | Dehydrosalsolidine | 0.006% | [2] |

| Pachycereus pringlei | Carnegine | Present (exact percentage not specified) | [3][4] |

| Pachycereus pringlei | Other Tetrahydroisoquinolines | Present | [3][4] |

Experimental Protocols: Extraction and Isolation of this compound

The extraction and isolation of this compound from cactus material present challenges due to the high mucilage and polysaccharide content of the plant tissue. The following is a generalized protocol derived from established methods for alkaloid extraction from cacti, which can be adapted and optimized for carnegine.

General Alkaloid Extraction from Cacti

This protocol outlines a typical acid-base extraction method suitable for isolating a crude alkaloid fraction from fresh or dried cactus material.

Materials:

-

Dried and powdered cactus material (e.g., Carnegiea gigantea or Pachycereus pringlei)

-

Methanol or ethanol

-

Hydrochloric acid (HCl), 5% solution

-

Sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), 10% solution

-

Dichloromethane or chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: The powdered cactus material is macerated in methanol or ethanol for 24-48 hours at room temperature. This process is repeated three times to ensure exhaustive extraction of the alkaloids.

-

Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: The crude extract is dissolved in a 5% HCl solution. This step protonates the basic alkaloids, converting them into their water-soluble salt forms.

-

Defatting: The acidic aqueous solution is then washed with a non-polar solvent like dichloromethane or chloroform to remove fats, waxes, and other non-alkaloidal components. The organic layer is discarded.

-

Basification: The acidic aqueous layer containing the alkaloid salts is made basic (pH 9-10) by the slow addition of a 10% NaOH or NH₄OH solution. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.

-

Extraction of Free Base: The basic aqueous solution is extracted multiple times with dichloromethane or chloroform. The organic layers containing the free base alkaloids are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude alkaloid mixture.

Chromatographic Separation and Purification of this compound

Further purification of the crude alkaloid mixture is necessary to isolate this compound. Column chromatography is a standard technique for this purpose.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin-layer chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar solvent of the chosen solvent system.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

TLC Analysis: The collected fractions are monitored by TLC to identify those containing carnegine. The TLC plates are typically visualized under a UV lamp.

-

Pooling and Concentration: Fractions containing pure carnegine are combined, and the solvent is evaporated to yield the purified compound.

Biosynthesis of this compound

The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti is believed to proceed through the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization.

For this compound, the proposed biosynthetic precursors are dopamine and acetaldehyde . The pathway can be summarized as follows:

-

Formation of the Schiff Base: Dopamine reacts with acetaldehyde to form a Schiff base intermediate.

-

Pictet-Spengler Cyclization: The aromatic ring of the dopamine moiety attacks the iminium carbon of the Schiff base, leading to the formation of the tetrahydroisoquinoline ring system. This reaction is catalyzed by a norcoclaurine synthase (NCS) -like enzyme.

-

Methylation Steps: Subsequent N-methylation and O-methylation steps, catalyzed by specific N-methyltransferases (NMTs) and O-methyltransferases (OMTs) , lead to the final structure of this compound. The exact sequence and specificity of these methylation events in carnegine biosynthesis are still under investigation.

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of biosynthetic pathways often involves a combination of tracer studies, enzyme assays, and genomic analysis.

Pharmacological Significance

This compound has been shown to be a relatively potent and selective inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-anxiety medications. The potential for carnegine and similar alkaloids to potentiate the effects of other psychoactive compounds, such as mescaline, through MAO-A inhibition is an area of ongoing interest.[1]

Conclusion

This compound, a tetrahydroisoquinoline alkaloid from cacti, represents a fascinating molecule with a rich history and potential pharmacological applications. While its discovery dates back over a century, further research is needed to fully elucidate its quantitative distribution in various cactus species, refine extraction and isolation protocols for higher yields, and definitively map out its biosynthetic pathway, including the specific enzymes involved. The potent and selective MAO-A inhibitory activity of this compound warrants further investigation for its potential as a lead compound in drug development.

References

- 1. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Pachycereus pringlei - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Carnegine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine is a chiral tetrahydroisoquinoline alkaloid found in several species of cacti, most notably the Saguaro cactus (Carnegiea gigantea). As a stereoisomer of a pharmacologically active molecule, a precise understanding of its three-dimensional structure is critical for comprehending its biological interactions and potential applications in drug development. This guide provides a detailed examination of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data, and outlines experimental protocols for its synthesis and isolation.

Chemical Structure

This compound, systematically named (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic alkaloid. Its core is a tetrahydroisoquinoline ring system, which is a fused bicyclic structure composed of a benzene ring fused to a dihydropyridine ring.

The key structural features are:

-

Tetrahydroisoquinoline Core : A bicyclic scaffold forming the foundation of the molecule.

-

Methoxy Groups : Two methoxy (-OCH₃) groups are attached to the aromatic ring at positions C6 and C7.

-

Methyl Groups : Two methyl (-CH₃) groups are present; one at the chiral center C1 and another on the nitrogen atom at position N2.

The presence of these functional groups, particularly the chiral center at C1, dictates the molecule's three-dimensional conformation and its interaction with biological targets.

Diagram 1: 2D Chemical Structure of this compound ```dot digraph "Carnegine_Structure" { graph [fontname="Arial", fontsize=12, label="2D Structure of this compound", labelloc=b, labeljust=c]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O1 [label="O"]; O2 [label="O"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];

// Position nodes pos1 [label="1"]; pos2 [label="2"]; pos6 [label="6"]; pos7 [label="7"];

// Edges for the tetrahydroisoquinoline ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; N -- C7; C7 -- C8; C8 -- C3;

// Double bonds in the aromatic ring C2 -- C3 [style=double]; C4 -- C5 [style=double]; C6 -- C1 [style=double];

// Substituents C9 -- C8; C10 -- N; C11 -- C4 [label="OCH3"]; C11 -- O1; O1 -- C12; C13 -- C5 [label="OCH3"]; C13 -- O2; O2 -- C14;

// Positioning and invisible nodes for layout {rank=same; C1; C2; C3; C4; C5; C6;} {rank=same; N; C7; C8;}

}

Caption: CIP priority assignment for the C1 chiral center of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 221.30 g/mol | --INVALID-LINK-- |

| CAS Number | 490-53-9 (for racemic) | --INVALID-LINK-- |

| IUPAC Name | (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline | - |

| Specific Rotation [α]D | Data not available in searched literature | - |

Table 2: Spectroscopic Data for Carnegine (Racemic or Unspecified Stereochemistry)

| Data Type | Characteristic Peaks | Reference |

| ¹H NMR | Aromatic Protons: ~6.6-6.8 ppm (singlets)Methoxy Protons: ~3.8 ppm (singlets)N-Methyl Protons: ~2.4 ppm (singlet)C1-Methyl Protons: ~1.4 ppm (doublet)Ring Protons: ~2.6-3.5 ppm (multiplets) | General chemical shift ranges |

| ¹³C NMR | Aromatic Carbons: ~109-148 ppmC1: ~55-60 ppmMethoxy Carbons: ~56 ppmN-Methyl Carbon: ~42 ppmC1-Methyl Carbon: ~20 ppmRing Carbons (C3, C4): ~29, 47 ppm | [1] |

| IR (Infrared) | C-H (sp³): ~2850-2950 cm⁻¹C-H (aromatic): ~3000-3100 cm⁻¹C=C (aromatic): ~1500-1600 cm⁻¹C-O (ether): ~1200-1250 cm⁻¹ | General IR absorption ranges [2][3][4][5] |

| Mass Spec (EI) | m/z: 221 (M+), 206, 190 | --INVALID-LINK-- |

Experimental Protocols

Asymmetric Synthesis of (R)-(+)-Carnegine via Pictet-Spengler Reaction

The core of this compound can be synthesized via a Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinolines. [1][6][7]To achieve the desired (R) stereochemistry, an asymmetric approach is necessary, often involving a chiral auxiliary or catalyst. The following is a generalized protocol based on known asymmetric syntheses of related alkaloids.

Diagram 3: Workflow for Asymmetric Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. (1S)-(+)-3-Carene(498-15-7) 1H NMR spectrum [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

The Biosynthetic Pathway of (+)-Carnegine in Carnegiea gigantea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine is a simple tetrahydroisoquinoline alkaloid found in the iconic saguaro cactus, Carnegiea gigantea. This technical guide provides a comprehensive overview of its proposed biosynthetic pathway, drawing upon established principles of alkaloid biosynthesis in the Cactaceae family and related plant species. While specific enzymatic data for Carnegiea gigantea remains largely uncharacterized in publicly available literature, this document consolidates the current understanding of the key chemical transformations and enzymatic steps likely involved. This guide presents a putative pathway, summarizes relevant quantitative data, outlines plausible experimental protocols for further research, and provides visualizations of the proposed biochemical route and experimental workflows.

Introduction

The giant saguaro cactus (Carnegiea gigantea) is a keystone species of the Sonoran Desert, known for its production of a variety of secondary metabolites, including a suite of tetrahydroisoquinoline alkaloids.[1] Among these, this compound is a notable constituent. The biosynthesis of such alkaloids is of significant interest to researchers in natural product chemistry, plant biochemistry, and drug discovery due to their diverse pharmacological activities. This guide aims to provide a detailed technical overview of the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and potential for further investigation.

Simple tetrahydroisoquinoline alkaloids in the Cactaceae family are biosynthetically derived from phenylethylamine precursors.[2][3] The core tetrahydroisoquinoline scaffold is generally formed via a Pictet-Spengler reaction, a condensation reaction between a β-phenylethylamine and an aldehyde or ketone.[2][3] Subsequent enzymatic modifications, such as O-methylation and N-methylation, lead to the diverse array of alkaloids observed in these species.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound in Carnegiea gigantea begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions. While the specific enzymes from C. gigantea have not been isolated and characterized, the pathway can be inferred from known analogous reactions in other alkaloid-producing plants.

Step 1: Formation of Dopamine

The pathway commences with the conversion of L-tyrosine to dopamine. This transformation is a common route in plant secondary metabolism and involves two key enzymatic steps:

-

Tyrosine Hydroxylase (TH): L-tyrosine is hydroxylated to form L-DOPA (3,4-dihydroxyphenylalanine).

-

DOPA Decarboxylase (DDC): L-DOPA is then decarboxylated to yield dopamine.

Dopamine has been identified in the pulpy cortex of Carnegiea gigantea, supporting its role as a key precursor in this pathway.[1]

Step 2: The Pictet-Spengler Condensation

The hallmark step in the formation of the tetrahydroisoquinoline skeleton is the Pictet-Spengler reaction. In this proposed pathway, dopamine condenses with acetaldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield (S)-salsoline.

-

Norcoclaurine Synthase (NCS)-like Enzyme: This reaction is likely catalyzed by an enzyme analogous to norcoclaurine synthase (NCS), which is responsible for the condensation of dopamine and 4-hydroxyphenylacetaldehyde in the biosynthesis of benzylisoquinoline alkaloids in other plants.[4][5] While an NCS specific to carnegine biosynthesis has not been identified in C. gigantea, the presence of a similar enzymatic activity is highly probable.

Step 3: O-Methylation

Following the formation of the tetrahydroisoquinoline core, a series of methylation reactions occur. The first of these is the O-methylation of the hydroxyl groups on the aromatic ring.

-

O-Methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase is proposed to catalyze the sequential methylation of the hydroxyl groups of (S)-salsoline to yield salsolidine. Given the structure of carnegine, it is plausible that two distinct OMTs or a single OMT with broad specificity is involved.

Step 4: N-Methylation

The final step in the biosynthesis of this compound is the N-methylation of the secondary amine of salsolidine.

-

N-Methyltransferase (NMT): An S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase catalyzes the transfer of a methyl group to the nitrogen atom of salsolidine, yielding this compound.

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data

Specific quantitative data for this compound and its precursors in Carnegiea gigantea tissues are not extensively reported in the literature. However, some related data provides context for alkaloid content in this species.

| Compound | Plant Part | Concentration/Yield | Reference |

| Dopamine | Pulpy Cortex | Major Phenol | [1] |

| Alkaloids (total) | Callus, Ribs, Pulpy Area | At least five distinct alkaloids detected | [1] |

Further research employing modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is required to accurately quantify this compound and its biosynthetic intermediates in various tissues of Carnegiea gigantea.

Experimental Protocols

While specific protocols for the enzymes in the this compound pathway from C. gigantea are not available, the following are generalized methodologies that can be adapted for their study.

General Protocol for Alkaloid Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of tetrahydroisoquinoline alkaloids from plant material.

Putative Enzyme Assay Protocols

The following are proposed assay protocols for the key enzymes in the this compound biosynthetic pathway, based on methodologies used for analogous enzymes in other plant systems.

This assay measures the formation of (S)-salsoline from dopamine and acetaldehyde.

-

Enzyme Extraction: Homogenize fresh C. gigantea tissue in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol and polyvinylpolypyrrolidone). Centrifuge to obtain a crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

10 mM Dopamine hydrochloride

-

10 mM Acetaldehyde

-

Crude protein extract

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination and Product Extraction: Stop the reaction by adding a strong base (e.g., 1 M NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by HPLC-MS/MS to quantify the amount of (S)-salsoline formed.

This assay measures the methylation of (S)-salsoline using a radiolabeled methyl donor.

-

Enzyme Extraction: Prepare a crude protein extract as described for the NCS assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM (S)-salsoline

-

0.5 mM S-adenosyl-L-[methyl-¹⁴C]methionine

-

5 mM MgCl₂

-

Crude protein extract

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: Stop the reaction with a saturated sodium borate solution and extract the radiolabeled product with an organic solvent.

-

Analysis: Quantify the radioactivity in the organic phase using liquid scintillation counting.

This assay is similar to the OMT assay but uses salsolidine as the substrate.

-

Enzyme Extraction: Prepare a crude protein extract as described for the NCS assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM Salsolidine

-

0.5 mM S-adenosyl-L-[methyl-¹⁴C]methionine

-

Crude protein extract

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: Stop the reaction and extract the radiolabeled carnegine as described for the OMT assay.

-

Analysis: Quantify the radioactivity in the organic phase using liquid scintillation counting.

Conclusion and Future Directions

The biosynthesis of this compound in Carnegiea gigantea is proposed to follow a conserved pathway for simple tetrahydroisoquinoline alkaloids, commencing with dopamine and proceeding through a Pictet-Spengler condensation followed by O- and N-methylation. While direct enzymatic evidence from the saguaro cactus is currently lacking, the identification of key precursors and the well-established biochemistry of this alkaloid class in other plants provide a strong foundation for this hypothesis.

Future research should focus on the isolation and characterization of the key enzymes from Carnegiea gigantea, including the putative NCS-like enzyme, O-methyltransferases, and N-methyltransferase. The application of modern molecular biology and proteomic techniques will be instrumental in identifying the genes encoding these enzymes. Furthermore, detailed quantitative analysis of this compound and its biosynthetic intermediates across different tissues and developmental stages of the saguaro will provide valuable insights into the regulation of this pathway. Such studies will not only advance our fundamental understanding of plant secondary metabolism but also hold potential for the biotechnological production of these pharmacologically relevant compounds.

References

- 1. repository.arizona.edu [repository.arizona.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 5. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Carnegine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered interest in the scientific community for its biological activity, notably as a monoamine oxidase A (MAO-A) inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and a visualization of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this and related compounds.

Chemical and Physical Properties

This compound, systematically named (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline, is a chiral molecule with the S-configuration at its stereocenter.[1] The free base is a viscous liquid at room temperature.[2] Quantitative data regarding its physicochemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline | [1] |

| Synonyms | (-)-Carnegine, Pectenine | [1][3] |

| Molecular Formula | C₁₃H₁₉NO₂ | [3][4] |

| Molecular Weight | 221.30 g/mol | [3] |

| Appearance | Viscous liquid | [2] |

| Melting Point | < 25 °C (free base) | [2] |

| 207-211 °C (hydrochloride monohydrate) | [2] | |

| Boiling Point | 120 °C at 0.01 Torr; 170 °C (air bath) at 1 mmHg | [2][4] |

| Solubility | Soluble in ether, alcohol, chloroform. Hydrochloride salt is soluble in water. | [2] |

| pKa | Not available in the searched literature. | |

| CAS Number | 490-53-9 (for the racemate) | [3][4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | * Aromatic Protons (2H): δ 6.5-6.7 ppm (singlets) * CH-N (1H): δ 3.5-4.0 ppm (quartet) * OCH₃ (6H): δ 3.8-3.9 ppm (singlets) * CH₂-N (2H): δ 2.8-3.2 ppm (multiplet) * CH₂-Ar (2H): δ 2.6-2.9 ppm (multiplet) * N-CH₃ (3H): δ 2.4-2.5 ppm (singlet) * C-CH₃ (3H): δ 1.3-1.5 ppm (doublet) |

| ¹³C NMR | * Aromatic C (quaternary): δ 147-148 ppm * Aromatic C-H: δ 110-112 ppm * Aromatic C (quaternary): δ 125-127 ppm * CH-N: δ 58-62 ppm * OCH₃: δ 55-56 ppm * CH₂-N: δ 45-50 ppm * N-CH₃: δ 42-45 ppm * CH₂-Ar: δ 28-32 ppm * C-CH₃: δ 18-22 ppm |

| IR Spectroscopy | * C-H stretch (aromatic): 3000-3100 cm⁻¹ * C-H stretch (aliphatic): 2850-2970 cm⁻¹ * C=C stretch (aromatic): 1500-1600 cm⁻¹ * C-O stretch (ether): 1030-1250 cm⁻¹ * C-N stretch: 1020-1250 cm⁻¹ |

| Mass Spectrometry | * Molecular Ion (M⁺): m/z 221 * Major Fragments: m/z 206 (M-15, loss of CH₃), m/z 192, m/z 178, m/z 165 |

Experimental Protocols

Isolation of this compound from Carnegiea gigantea (Saguaro Cactus)

The following is a generalized protocol for the extraction and isolation of alkaloids, including this compound, from cactus tissue, based on established methodologies.[5]

Materials:

-

Fresh or dried Carnegiea gigantea tissue

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

-

Dichloromethane (or chloroform)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, triethylamine)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

The cactus tissue is macerated and extracted with methanol at room temperature for 48-72 hours. This process is typically repeated three times.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 1 M hydrochloric acid.

-

The acidic solution is washed with dichloromethane to remove non-basic compounds. The aqueous layer is retained.

-

The aqueous layer is then basified to a pH of 10-12 with 2 M sodium hydroxide.

-

The basic aqueous solution is extracted three times with dichloromethane. The organic layers are combined.

-

-

Purification:

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

-

The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane, ethyl acetate, and methanol, often with a small percentage of triethylamine to prevent tailing of the amines.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and the solvent is evaporated to yield the purified compound.

-

Synthesis of this compound via the Pictet-Spengler Reaction

The total synthesis of carnegine can be achieved through the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core.[2][6][7][8][9]

Materials:

-

3,4-Dimethoxyphenethylamine

-

Acetaldehyde

-

Hydrochloric acid (concentrated) or Trifluoroacetic acid

-

Methanol

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

3,4-Dimethoxyphenethylamine (1.0 equivalent) is dissolved in methanol in a round-bottom flask.

-

Acetaldehyde (1.1 equivalents) is added to the solution.

-

-

Cyclization:

-

Concentrated hydrochloric acid or trifluoroacetic acid is added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

-

-

Workup:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with a sodium hydroxide solution.

-

The aqueous layer is extracted three times with dichloromethane.

-

-

Purification:

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

-

The crude (+/-)-carnegine can be purified by column chromatography or recrystallization of a suitable salt.

-

Biological Activity and Signaling Pathway

This compound is known to be a potent and selective inhibitor of monoamine oxidase A (MAO-A).[3] MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters, which is the basis for its potential antidepressant and psychoactive effects.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with generalized experimental protocols for its isolation and synthesis, and a depiction of its primary mechanism of action. While there are still gaps in the publicly available experimental spectroscopic data, the information compiled here serves as a solid foundation for researchers and professionals working with this intriguing alkaloid. Further research to fully characterize its spectroscopic properties and explore its pharmacological potential is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. Carnegine - Wikipedia [en.wikipedia.org]

- 4. Carnegine [webbook.nist.gov]

- 5. Alkaloids of Carnegiea gigantea. Arizonine, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (+)-Carnegine: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive compounds is paramount. This technical guide provides a detailed summary of the available spectroscopic data for (+)-Carnegine, a tetrahydroisoquinoline alkaloid. The information is presented in a structured format to facilitate easy reference and comparison.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.6 | s | 1H | H-5 or H-8 (Aromatic) |

| ~6.5 | s | 1H | H-5 or H-8 (Aromatic) |

| ~3.8 | s | 6H | 2 x -OCH₃ |

| ~3.5 | q | 1H | H-1 |

| ~2.5 - 3.0 | m | 4H | H-3 and H-4 |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.3 | d | 3H | C(1)-CH₃ |

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~147 | C-6 and C-7 |

| ~128 | C-4a and C-8a |

| ~111 | C-5 and C-8 |

| ~60 | C-1 |

| ~56 | 2 x -OCH₃ |

| ~47 | C-3 |

| ~42 | N-CH₃ |

| ~29 | C-4 |

| ~19 | C(1)-CH₃ |

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretch (aliphatic) |

| ~1610, 1510 | Medium | C=C stretch (aromatic) |

| ~1260, 1040 | Strong | C-O stretch (aryl ether) |

Note: Characteristic absorption bands for the functional groups present in this compound.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 221 | High | [M]⁺ (Molecular Ion) |

| 206 | High | [M - CH₃]⁺ |

| 190 | Moderate | [M - OCH₃]⁺ |

| 162 | Moderate | Further fragmentation |

Note: Expected fragmentation pattern for Carnegine under Electron Ionization (EI). The base peak is often observed at m/z 206.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly available in a single comprehensive source. However, general procedures for the spectroscopic analysis of isoquinoline alkaloids can be described as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a thin film cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules like Carnegine, where the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Biological Activity of (+)-Carnegine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine is a simple tetrahydroisoquinoline alkaloid naturally occurring in various cacti species, notably Carnegiea gigantea. While not as extensively studied as other isoquinoline alkaloids, emerging research has identified distinct biological activities, positioning it as a molecule of interest for further investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its potent enzyme inhibition and antimicrobial properties. This document synthesizes available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the primary signaling pathway associated with its mechanism of action.

Introduction

This compound, also known as pectenine, is a cyclized phenethylamine alkaloid with the chemical name 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline[1]. First isolated in 1901, its structure was fully elucidated by 1929[1]. As a member of the tetrahydroisoquinoline family, it shares a core structure with numerous biologically active compounds, though its own pharmacological profile is unique. This guide will delve into the specific activities attributed to this compound, providing the necessary technical details for researchers in the fields of pharmacology, microbiology, and drug discovery.

Core Biological Activities

The primary biological activities of this compound reported in the scientific literature are its potent and selective inhibition of Monoamine Oxidase A (MAO-A) and its broad-spectrum antibacterial effects.

Enzyme Inhibition: Monoamine Oxidase A (MAO-A)

This compound is a potent and selective inhibitor of Monoamine Oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system[1][2]. It displays high selectivity for the MAO-A isoform over MAO-B[1]. This inhibitory action is the most well-characterized biological activity of the alkaloid.

Table 1: Quantitative Data on MAO-A Inhibition by this compound

| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |

| This compound (R-enantiomer) | Monoamine Oxidase A (MAO-A) | 2 µM | Selective inhibitor; does not inhibit MAO-B.[1] |

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties. Studies have shown it possesses rapid bactericidal activity against a variety of bacterial strains[3]. However, specific data linking this compound to individual bacterial species with precise Minimum Inhibitory Concentration (MIC) values is limited in the current literature. The available data indicates a general range of activity.

Table 2: Quantitative Data on Antibacterial Activity

| Compound | Test Organism | Activity (MIC in µM) | Notes |

| This compound | Various bacterial strains | 564 - 2259 µM | Data from a general screening study.[3] |

| Tetrandrine (related bisbenzylisoquinoline alkaloid) | Methicillin-resistant S. aureus (MRSA) | 64 - 128 µg/mL | For comparative context.[4] |

| Sanguinarine (related benzophenanthridine alkaloid) | S. aureus (MSSA & MRSA strains) | 1.9 - 3.9 µg/mL | For comparative context.[4] |

Cytotoxic and Genotoxic Activity

Currently, there is a notable absence of published data specifically detailing the cytotoxic or genotoxic effects of this compound on cancer or normal cell lines. While many isoquinoline alkaloids have been evaluated for these properties, this compound itself remains uncharacterized in this regard[2][3][5]. This represents a significant knowledge gap and an area for future research.

Table 3: Quantitative Data on Cytotoxic Activity

| Compound | Cell Line | Activity (IC50) | Notes |

| This compound | Not Reported | Not Reported | No specific cytotoxicity data was found in the reviewed literature. |

| Scoulerine (related tetrahydroprotoberberine alkaloid) | Caco-2 (Colon Carcinoma) | 6.44 µM | For comparative context.[2] |

| Scoulerine (related tetrahydroprotoberberine alkaloid) | Hep-G2 (Hepatocellular Carcinoma) | 4.57 µM | For comparative context.[2] |

| GM-3-18 (synthetic tetrahydroisoquinoline) | HCT116 (Colon Carcinoma) | 0.9 - 10.7 µM | For comparative context of a related scaffold.[6] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound is the inhibition of MAO-A. This enzyme's role is to deaminate monoamines, a process that produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia as byproducts[2]. By inhibiting MAO-A, this compound prevents the breakdown of neurotransmitters like serotonin. The resulting increase in intracellular serotonin can act as an immunomodulator, enhancing T-cell activation by signaling through serotonin receptors (5-HTRs). This can lead to the activation of downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for T-cell effector functions[7].

Caption: Mechanism of this compound via MAO-A inhibition.

Experimental Protocols

This section provides detailed methodologies for the key biological assays discussed.

Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a general framework for determining the MAO-A inhibitory activity of this compound using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂).

Materials and Reagents:

-

Recombinant human MAO-A enzyme

-

This compound (test compound)

-

Clorgyline (positive control inhibitor)

-

p-Tyramine (MAO substrate)

-

Amplex Red reagent or similar fluorescent probe

-

Horseradish Peroxidase (HRP)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

DMSO (for compound dissolution)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Dissolve this compound and Clorgyline in DMSO to create 10 mM stock solutions. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

-

Assay Setup: To the wells of a 96-well plate, add 45 µL of the diluted MAO-A enzyme solution.

-

Inhibitor Addition: Add 5 µL of the diluted this compound, control inhibitor, or vehicle (Assay Buffer with DMSO) to the respective wells.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Prepare a Working Reagent by mixing Assay Buffer, p-Tyramine substrate, Amplex Red, and HRP. Add 50 µL of this Working Reagent to all wells to start the reaction.

-

Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm[3][5].

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration relative to the vehicle control (100% activity).

-

Determine the IC50 value by plotting percent inhibition versus log[inhibitor concentration] and fitting the data to a dose-response curve.

-

Further kinetic studies (varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots[6].

-

Caption: Workflow for the in vitro MAO-A inhibition assay.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol describes a standard method for determining the MIC of a natural compound like this compound against bacterial strains.

Materials and Reagents:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates (U-bottom)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or water

-

Spectrophotometer

-

Positive control antibiotic (e.g., Gentamicin)

Procedure:

-

Inoculum Preparation: From a fresh overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution:

-

Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.

-

In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

-

Add 200 µL of the stock solution (at 2x the highest desired final concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Caption: Workflow for the broth microdilution MIC assay.

Summary and Future Directions

This compound is a simple tetrahydroisoquinoline alkaloid with well-defined activity as a selective MAO-A inhibitor. Its mechanism in this context presents a foundation for potential applications in neuropharmacology. Furthermore, its documented antibacterial activity suggests it may serve as a scaffold for the development of novel antimicrobial agents.

However, this guide also highlights significant gaps in the existing research. There is a pressing need for:

-

Comprehensive Cytotoxicity Screening: Evaluation of this compound against a panel of human cancer and non-cancer cell lines is essential to understand its safety profile and potential as an anticancer agent.

-

Specific Antimicrobial Data: Determination of MIC values against a standardized panel of clinically relevant bacteria (including resistant strains) is required to properly assess its antimicrobial potential.

-

Genotoxicity Assessment: Studies to determine any potential for DNA damage are crucial for any compound being considered for therapeutic development.

-

In Vivo Studies: Preclinical animal studies are necessary to validate the in vitro findings and to understand the pharmacokinetics and overall physiological effects of this compound.

Addressing these areas will provide a more complete picture of the biological activity of this compound and clarify its potential for future drug development initiatives.

References

- 1. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Pharmacological Profile of (+)-Carnegine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid found in various cacti species, has garnered scientific interest due to its notable pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound. The primary established activity of its (R)-enantiomer is the potent and selective inhibition of monoamine oxidase A (MAO-A). Additionally, it exhibits dose-dependent toxicity, with reported strychnine-like convulsions at higher doses. While preliminary studies suggest antimicrobial, antioxidant, and neuroprotective properties, quantitative data to substantiate these effects are limited in the current scientific literature. This document consolidates the available quantitative data, details relevant experimental methodologies, and visually represents key concepts to serve as a foundational resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline, is a naturally occurring alkaloid.[1] Its structure is characterized by a tetrahydroisoquinoline core, which is a common motif in a variety of pharmacologically active compounds. The primary focus of research on this compound has been its interaction with monoamine oxidase enzymes, revealing a significant and selective inhibitory effect on MAO-A.[1][2] This activity suggests potential therapeutic applications in conditions where modulation of monoamine neurotransmitter levels is desired. However, its toxicological profile, particularly the induction of convulsions, necessitates careful consideration in any therapeutic development.[3] This guide aims to provide an in-depth summary of the known pharmacological properties of this compound, with a focus on quantitative data and experimental context.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R)-6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1] |

| CAS Number | 51745-28-9 | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound that has been quantitatively characterized is its inhibition of monoamine oxidase A.

Monoamine Oxidase Inhibition

(R)-(+)-Carnegine is a potent and selective competitive inhibitor of monoamine oxidase A (MAO-A).[1] In contrast, its inhibitory effect on MAO-B is significantly weaker.[1][2]

Table 1: Monoamine Oxidase Inhibition Constants (Ki) for Carnegine Enantiomers

| Compound | Enzyme | Ki (μM) | Type of Inhibition |

| (R)-(+)-Carnegine | MAO-A | 2 | Competitive |

| (S)-(-)-Carnegine | MAO-A | >100 | - |

Data sourced from Bembenek et al. (1990).[1]

The determination of the MAO-A inhibitory activity of (R)-(+)-Carnegine was performed using purified human placental MAO-A. The activity of the enzyme was assayed by monitoring the oxidation of a substrate, with the change in absorbance or fluorescence measured over time.

-

Enzyme Source: Highly purified monoamine oxidase A from human placenta.

-

Substrate: Kynuramine.

-

Assay Principle: The assay measures the rate of conversion of kynuramine to 4-hydroxyquinoline by MAO-A. This conversion can be monitored spectrophotometrically or fluorometrically.

-

Procedure:

-

Purified MAO-A is pre-incubated with varying concentrations of the inhibitor ((R)-(+)-Carnegine).

-

The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

-

The rate of the reaction is measured by monitoring the increase in absorbance or fluorescence over time.

-

The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, typically using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki is calculated from the equation: Slope of inhibited line / Slope of control line = 1 + [I]/Ki, where [I] is the inhibitor concentration.[1]

-

References

- 1. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. The antioxidant properties of carnitine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Carnegine as a Selective Monoamine Oxidase A (MAO-A) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid, has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A). This technical guide provides a comprehensive overview of the current knowledge on this compound's activity as a MAO-A inhibitor, including its inhibitory potency, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of isoquinoline alkaloids as MAO-A inhibitors.

Introduction

Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of several important monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neuropsychiatric disorders.[1] Natural products, with their vast structural diversity, represent a rich source of novel MAO-A inhibitors. Among these, isoquinoline alkaloids have emerged as a promising class of compounds with significant MAO-A inhibitory activity.[1]

This compound, also known as pectenine, is a cyclized phenethylamine alkaloid found in various cacti species. Early research has established its pharmacological activity, highlighting its potential as a selective and competitive inhibitor of MAO-A.[1] This guide will delve into the technical details of this compound's interaction with MAO-A, presenting the available quantitative data and experimental protocols to facilitate further research and development in this area.

Quantitative Data on MAO-A Inhibition

The inhibitory activity of this compound against monoamine oxidase has been quantitatively assessed, demonstrating its potency and selectivity for the MAO-A isoform. The key data is summarized in the table below.

| Compound | Target | Inhibition Constant (Ki) | Type of Inhibition | Selectivity | Reference |

| This compound (R-enantiomer) | MAO-A | 2 µM | Competitive | Selective for MAO-A over MAO-B | [1] |

| (-)-Carnegine (S-enantiomer) | MAO-A | Not specified | Not specified | Not specified | [1] |

| Racemic Carnegine | MAO-A | Not specified | Not specified | Not specified | [1] |

Note: The study by Bembenek et al. (1990) found that the (R)-enantiomer of carnegine demonstrated stereoselective competitive inhibition of MAO-A, while not markedly inhibiting MAO-B.[1]

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor of MAO-A.[1] This means that it binds to the active site of the enzyme, thereby preventing the substrate (e.g., serotonin, norepinephrine) from binding and being metabolized. The direct consequence of this inhibition is an increase in the concentration of these monoamine neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

The following diagram illustrates the general signaling pathway of MAO-A and the point of intervention by this compound.

Caption: MAO-A Inhibition by this compound.

Experimental Protocols

In Vitro MAO-A Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound against human MAO-A.

Materials:

-

Recombinant human MAO-A enzyme

-

MAO-A substrate (e.g., kynuramine)

-

Test compound (this compound)

-

Positive control (e.g., Clorgyline)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplates (UV-transparent)

-

Spectrophotometer plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Prepare a stock solution of the MAO-A substrate in the appropriate solvent and then dilute to the working concentration in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add a defined amount of the MAO-A enzyme to each well.

-

Add the diluted test compound or positive control to the respective wells. Include a vehicle control (buffer only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength for the product of the substrate metabolism (e.g., 316 nm for the product of kynuramine).

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time curves.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For determining the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot or non-linear regression analysis.

-

The following diagram illustrates a typical experimental workflow for an in vitro MAO-A inhibition assay.

Caption: In Vitro MAO-A Inhibition Assay Workflow.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a selective and competitive inhibitor of monoamine oxidase A. Its potency, as indicated by a Ki value in the low micromolar range, makes it an interesting candidate for further investigation as a potential therapeutic agent.

Future research should focus on several key areas:

-

Full Elucidation of the Pharmacological Profile: Comprehensive in vitro and in vivo studies are needed to fully characterize the pharmacological effects of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of carnegine analogs could lead to the identification of even more potent and selective MAO-A inhibitors.

-

Investigation of Downstream Signaling Effects: While direct enzyme inhibition is the primary mechanism, further studies are required to understand the broader cellular and physiological consequences of this compound administration.

-

Preclinical and Clinical Development: Should further studies confirm its therapeutic potential, the development of this compound as a clinical candidate for the treatment of depression or other disorders linked to MAO-A dysregulation would be a logical next step.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a promising MAO-A inhibitor.

References

An In-depth Technical Guide to the Antibacterial Properties of Simple Isoquinoline Alkaloids, with a Focus on (+)-Carnegine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial agents from natural sources. Among these, isoquinoline alkaloids, a diverse group of nitrogen-containing compounds biosynthesized from tyrosine or phenylalanine, have emerged as promising candidates.[1] This technical guide provides a comprehensive overview of the antibacterial properties of simple isoquinoline alkaloids, with a specific focus on (+)-Carnegine. While extensive research on this compound is limited, this guide consolidates the available data and situates it within the broader context of related alkaloids from cactus species and other natural sources.

Quantitative Antibacterial Activity of Isoquinoline Alkaloids

The antibacterial efficacy of isoquinoline alkaloids has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported activities of various simple isoquinoline alkaloids against a range of bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Isoquinoline Alkaloids

| Alkaloid | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Carnegine | Various Strains | 103.5 - 414.8 (564-2259 µM) | [1] |

| Spathullin A | Staphylococcus aureus | 4 | [2][3] |

| Escherichia coli | 64 | [2][3] | |

| Acinetobacter baumannii | 64 | [2][3] | |

| Enterobacter cloacae | 64 | [2][3] | |

| Klebsiella pneumoniae | 64 | [2][3] | |

| Pseudomonas aeruginosa | 128 | [2][3] | |

| Spathullin B | Staphylococcus aureus | 1 | [2][3] |

| Escherichia coli | 16 | [2][3] | |

| Acinetobacter baumannii | 16 | [2][3] | |

| Enterobacter cloacae | 16 | [2][3] | |

| Klebsiella pneumoniae | 16 | [2][3] | |

| Pseudomonas aeruginosa | 32 | [2][3] | |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [4][5] |

| Staphylococcus aureus | 62.5 | [4] | |

| Candida albicans | 31.25-62.5 | [4] | |

| Sanguinarine | Staphylococcus aureus | 1.9 | [4][5] |

| Thalicfoetine | Bacillus subtilis | 3.12 | [5] |

| Voacafricine B | Salmonella typhimurium | 0.78 | [5] |

| | Staphylococcus aureus | 3.12 |[5] |

Table 2: Antibacterial Activity of Cactus-Derived Extracts | Extract Source | Bacterial Strain | Activity Metric | Value | Reference | | :--- | :--- | :--- | :--- | | Opuntia cladodes | Campylobacter jejuni | MBC | 1.1 - 12.5 mg/mL |[6] | | | Vibrio cholerae | MBC | 4.4 - 30 mg/mL |[6] | | | Clostridium perfringens | MBC | 0.8 - 16 mg/mL |[6] | | Opuntia ficus-indica Roots (Lipophilic Fractions) | Bacillus sp. | MIC | 75 - 100 µg/mL |[7] | | | Staphylococcus strains | MIC | 250 - 350 µg/mL |[7] | | | E. coli | MIC | 550 - 600 µg/mL |[7] | | | Pseudomonas sp. | MIC | 750 - 950 µg/mL |[7] |

Focus on this compound

This compound, a simple tetrahydroisoquinoline alkaloid found in various cactus species, has demonstrated notable antibacterial properties. Studies have reported its MIC ranging from 564 to 2259 µM against a variety of bacterial strains.[1] Time-kill curve analyses have further indicated that this compound exhibits a potent and rapid bactericidal mode of action.[1]

Experimental Protocols

The evaluation of the antibacterial activity of isoquinoline alkaloids typically employs standardized methodologies to ensure reproducibility and comparability of results.

1. Alkaloid Extraction and Isolation

A general protocol for the extraction of total alkaloids from plant material is as follows:

Figure 1: General workflow for the extraction and isolation of alkaloids.

2. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard quantitative technique to determine the MIC.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1 x 10^8 CFU/mL) is prepared from a fresh culture.

-

Serial Dilution: The test alkaloid is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.

3. Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antibacterial activity.

-

Plate Preparation: A standardized bacterial inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test alkaloid are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Measurement: The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.

Mechanisms of Antibacterial Action

Isoquinoline alkaloids exert their antibacterial effects through multiple mechanisms, often targeting fundamental cellular processes.

Figure 2: Overview of the primary antibacterial mechanisms of isoquinoline alkaloids.

1. Disruption of Cell Membrane Integrity